molecular formula C18H20N2O5 B4905346 Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate

Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate

Cat. No.: B4905346
M. Wt: 344.4 g/mol
InChI Key: KOITZDOJFNLNBQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a hexahydroisoindole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydroisoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydroisoindole structure.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate can be compared with other similar compounds, such as:

    This compound: Shares a similar core structure but differs in functional groups.

    Mthis compound: Similar ester but with a methyl group instead of an ethyl group.

    Propyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate: Similar ester but with a propyl group.

Properties

IUPAC Name

ethyl 4-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-2-25-18(24)12-9-7-11(8-10-12)15(21)19-20-16(22)13-5-3-4-6-14(13)17(20)23/h7-10,13-14H,2-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITZDOJFNLNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)NN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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